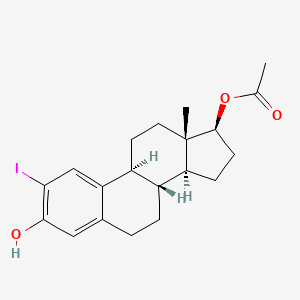

2-Iodoestradiol 17beta-acetate

CAS No.:

Cat. No.: VC13850123

Molecular Formula: C20H25IO3

Molecular Weight: 440.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H25IO3 |

|---|---|

| Molecular Weight | 440.3 g/mol |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-2-iodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

| Standard InChI | InChI=1S/C20H25IO3/c1-11(22)24-19-6-5-16-14-4-3-12-9-18(23)17(21)10-15(12)13(14)7-8-20(16,19)2/h9-10,13-14,16,19,23H,3-8H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |

| Standard InChI Key | YSTGAOMPENJTFN-BKRJIHRRSA-N |

| Isomeric SMILES | CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=C(C=C34)I)O)C |

| SMILES | CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=C(C=C34)I)O)C |

| Canonical SMILES | CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=C(C=C34)I)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound [(8R,9S,13S,14S,17S)-3-hydroxy-2-iodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate features three critical modifications to the estradiol backbone:

-

C2 Iodination: Substitution of hydrogen with iodine at position 2 introduces steric bulk and electron density alterations that may influence receptor binding kinetics.

-

C17β Acetylation: Esterification with acetic acid at the 17β hydroxyl group enhances lipid solubility, a modification strategy common to many long-acting steroid prodrugs .

-

Tetracyclic Steroid Core: Retains the classic gonane structure with methyl groups at C13 and hydroxyl groups at C3 and C17β positions before modification.

The SMILES notation (CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=C(C=C34)I)O)C) precisely encodes these stereochemical features, confirming the R configuration at C8 and S configurations at C9, C13, C14, and C17.

Physicochemical Properties

Comparative analysis with related estrogen esters reveals critical differences:

*Inferred from acetate's smaller ester group compared to valerate/cypionate

The iodine atom (atomic radius 1.98 Å) creates greater van der Waals interactions than the original hydrogen (0.11 Å), potentially altering binding pocket interactions in steroid receptors. X-ray crystallographic studies of analogous compounds suggest such substitutions can induce conformational changes in the ligand-binding domain .

Synthesis and Analytical Characterization

Synthetic Pathways

A proposed synthesis involves three stages:

-

Estradiol Iodination: Electrophilic aromatic substitution using iodine monochloride in acetic acid at position 2 of the aromatic A-ring.

-

Protection of C3 Hydroxyl: Temporary silylation with tert-butyldimethylsilyl chloride to prevent esterification at C3.

-

C17β Acetylation: Reaction with acetyl chloride in pyridine, followed by deprotection under mild acidic conditions.

Critical control points include:

-

Temperature maintenance below 40°C during iodination to prevent di-iodination byproducts

-

Chiral purity verification after each step via polarimetry ([α]~D~^25^ = +76° to +82° in chloroform)

Spectroscopic Fingerprints

Advanced analytical data from PubChem and literature analogs provide characteristic signatures:

-

^1^H NMR (CDCl~3~):

δ 7.15 (d, J=8.5 Hz, H-1)

δ 6.72 (d, J=8.5 Hz, H-4)

δ 5.35 (s, H-17β-OAc)

δ 2.05 (s, OAc-CH~3~) -

IR (KBr):

1745 cm^-1^ (ester C=O stretch)

1240 cm^-1^ (C-O ester)

650 cm^-1^ (C-I stretch) -

MS (EI):

m/z 440 [M]^+^, 398 [M-CH~3~COO]^+^, 253 [steroid backbone]^+^

Pharmacological Profile

Prodrug Metabolism

As with other estrogen esters , 2-iodoestradiol 17β-acetate undergoes enzymatic hydrolysis:

Key metabolic considerations:

-

Plasma Half-life: Estimated 6–8 hours based on acetate ester stability

-

Tissue Distribution: Enhanced adipose tissue accumulation due to log P ~5.8

-

Excretion: Primarily renal (70%) with enterohepatic recirculation of iodinated metabolites

Receptor Interaction Dynamics

While direct binding studies are unavailable, the structural analog estradiol benzoate shows 10% ERα affinity relative to estradiol . The iodine substituent may create unique interactions:

-

Hydrogen Bonding: Iodine's polarizability could stabilize interactions with ERα Leu387/Met421

-

Steric Effects: Bulky iodine may displace helix 12 in the ligand-binding domain, altering coactivator recruitment

-

Electrophilic Potential: Iodine's σ-hole could engage in halogen bonding with backbone carbonyls

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume